![molecular formula C13H13N3O2S B14209316 [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 824397-58-2](/img/structure/B14209316.png)
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes both aromatic and nitrile functional groups
Métodos De Preparación
The synthesis of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethoxyaniline with a suitable methylsulfanyl reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways or alteration of metabolic processes.
Comparación Con Compuestos Similares
[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile can be compared with similar compounds such as:
3,5-Dimethoxyaniline: Shares the dimethoxyaniline core but lacks the methylsulfanyl and nitrile groups.
Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups but different aromatic or nitrile functionalities.
Propanedinitrile derivatives: Compounds with the nitrile groups but different aromatic or methylsulfanyl functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
824397-58-2 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
2-[(3,5-dimethoxyanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-4-10(5-12(6-11)18-2)16-13(19-3)9(7-14)8-15/h4-6,16H,1-3H3 |
Clave InChI |
AKPIPVHTGVWUST-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=C(C#N)C#N)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


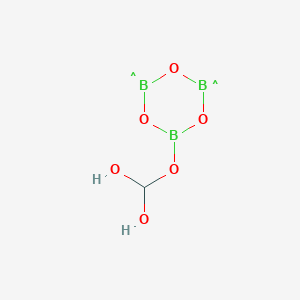
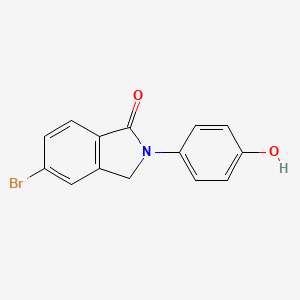
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
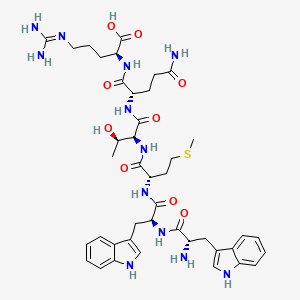
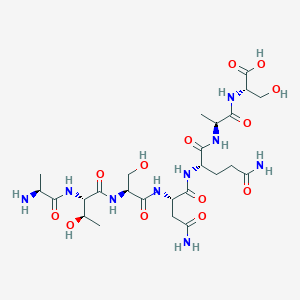
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
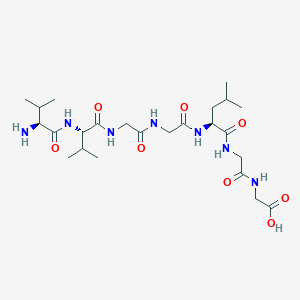
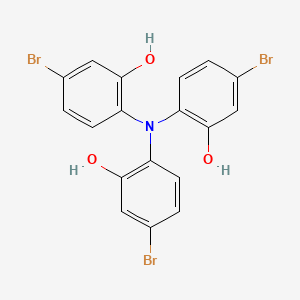
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
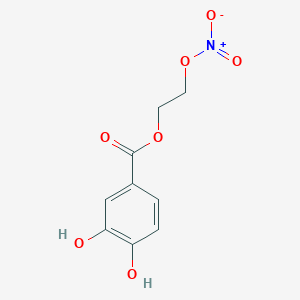
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
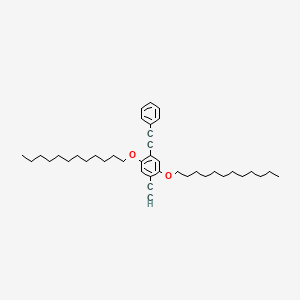
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
